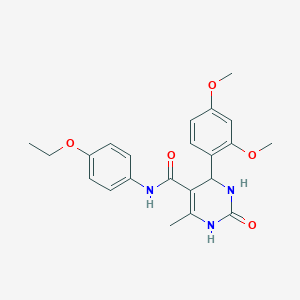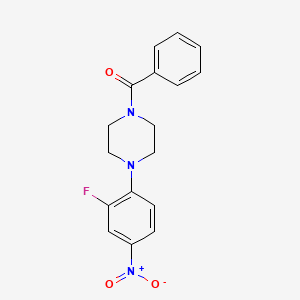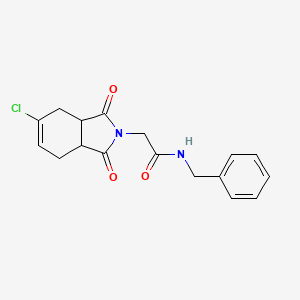![molecular formula C17H13ClN2O3S B4930132 2-[(2-chlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4930132.png)
2-[(2-chlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is also known as CBTA and has been synthesized using various methods, including the use of palladium catalysts. CBTA has been shown to have a mechanism of action that involves the inhibition of certain enzymes, which can lead to various biochemical and physiological effects.
作用機序
CBTA has been shown to have a mechanism of action that involves the inhibition of certain enzymes, including topoisomerase II and histone deacetylase. This inhibition can lead to various biochemical and physiological effects, including the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and physiological effects:
CBTA has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of certain signaling pathways. CBTA has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using CBTA in lab experiments is its potential as a therapeutic agent for the treatment of cancer. However, there are also limitations to using CBTA in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research involving CBTA, including further investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, research could focus on the development of more efficient synthesis methods for CBTA and the exploration of its potential as a tool for studying enzyme inhibition and other biochemical processes.
合成法
CBTA can be synthesized using various methods, including the use of palladium catalysts. One such method involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzylthiol, which is then reacted with N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in the presence of palladium catalysts to form CBTA. Other methods involve the use of different reagents and catalysts.
科学的研究の応用
CBTA has been the subject of various scientific research studies due to its potential pharmaceutical applications. One such study investigated the potential of CBTA as an anti-cancer agent. The study found that CBTA was able to inhibit the growth of certain cancer cells in vitro, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c18-14-8-4-1-5-11(14)9-24-10-15(21)19-20-16(22)12-6-2-3-7-13(12)17(20)23/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQTMBYXYXQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN2C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4930049.png)

![methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4930057.png)
![4-(4-methoxy-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4930061.png)

![6-(6-chloro-1,3-benzodioxol-5-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4930082.png)


![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B4930095.png)
![2-(ethylthio)ethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4930112.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine](/img/structure/B4930138.png)
![1-ethoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4930143.png)

![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930163.png)